

An In-Depth Technical Guide to the Synthesis of 3-Amino-N-isopropylbenzenesulfonamide

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Compound of Interest

Compound Name: 3-Amino-N-isopropylbenzenesulfonamide

Cat. No.: B048626

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This guide provides a comprehensive overview of a reliable and well-documented synthetic route to **3-Amino-N-isopropylbenzenesulfonamide**, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale for each stage of the synthesis.

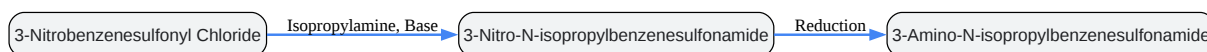
Introduction and Significance

3-Amino-N-isopropylbenzenesulfonamide (CAS No: 118837-66-4) is a versatile building block in organic synthesis.^[1] Its structural motifs, a primary aromatic amine and a sulfonamide, are prevalent in a wide array of biologically active molecules. The amino group serves as a handle for further functionalization, enabling the construction of more complex molecular architectures, while the sulfonamide moiety is a well-established pharmacophore. A clear and efficient synthesis of this compound is therefore of significant interest to the scientific community.

This guide will detail a robust two-step synthesis commencing from the readily available starting material, 3-nitrobenzenesulfonyl chloride. The synthetic pathway involves the formation of an N-isopropyl sulfonamide, followed by the selective reduction of the nitro group to the desired primary amine.

Synthetic Strategy Overview

The synthesis of **3-Amino-N-isopropylbenzenesulfonamide** is efficiently achieved through a two-step process starting from 3-nitrobenzenesulfonyl chloride. The overall synthetic transformation is depicted below:



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Caption: Overall synthetic route for **3-Amino-N-isopropylbenzenesulfonamide**.

The first step involves the nucleophilic attack of isopropylamine on the electrophilic sulfur atom of 3-nitrobenzenesulfonyl chloride, leading to the formation of the corresponding sulfonamide. The second step is the selective reduction of the aromatic nitro group to a primary amine, yielding the final product.

Part 1: Synthesis of the Starting Material: 3-Nitrobenzenesulfonyl Chloride

A high-yield and scalable synthesis of the starting material, 3-nitrobenzenesulfonyl chloride, is crucial for the overall efficiency of the process. A well-established method involves the sulfochlorination of nitrobenzene.^{[2][3]}

Experimental Protocol: Synthesis of 3-Nitrobenzenesulfonyl Chloride

Materials:

Reagent	Molar Mass (g/mol)	Quantity (g)	Moles
Nitrobenzene	123.11	123.1	1.0
Chlorosulfonic acid	116.52	521.0	4.47
Thionyl chloride	118.97	110.0	0.92

Procedure:

- In a well-ventilated fume hood, charge a reaction vessel equipped with a mechanical stirrer, dropping funnel, and a reflux condenser with chlorosulfonic acid (521.0 g, 4.47 mol).
- Heat the chlorosulfonic acid to 112 °C.
- Add nitrobenzene (123.1 g, 1.0 mol) dropwise over 4 hours, maintaining the temperature at 112 °C.
- After the addition is complete, stir the reaction mixture at 112 °C for an additional 4 hours.
- Cool the mixture to 70 °C.
- Add thionyl chloride (110.0 g, 0.92 mol) dropwise over 2 hours.
- Stir the reaction mixture at 70 °C until the evolution of gas ceases.
- Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
- Collect the precipitated solid by vacuum filtration.
- Wash the solid with cold water and then with a saturated sodium bicarbonate solution until the washings are neutral.
- Dry the product under vacuum to afford 3-nitrobenzenesulfonyl chloride as a solid.

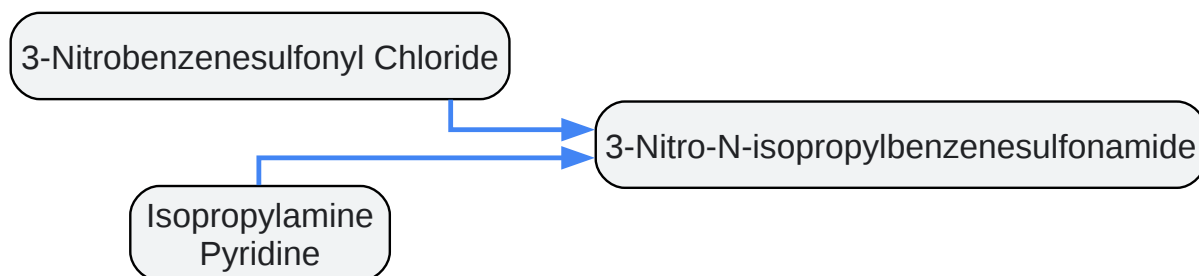
Expected Yield: ~96%

Part 2: Synthesis of 3-Amino-N-isopropylbenzenesulfonamide

Step 1: Synthesis of 3-Nitro-N-isopropylbenzenesulfonamide

This step involves the reaction of 3-nitrobenzenesulfonyl chloride with isopropylamine in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction is analogous to

the formation of other sulfonamides from sulfonyl chlorides and amines.[4]



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Caption: Formation of the sulfonamide intermediate.

Experimental Protocol: Synthesis of 3-Nitro-N-isopropylbenzenesulfonamide

Materials:

Reagent	Molar Mass (g/mol)	Quantity (g)	Moles
3-Nitrobenzenesulfonyl chloride	221.62	22.16	0.1
Isopropylamine	59.11	6.5	0.11
Pyridine	79.10	8.7	0.11
Dichloromethane	-	200 mL	-

Procedure:

- Dissolve 3-nitrobenzenesulfonyl chloride (22.16 g, 0.1 mol) in dichloromethane (200 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
- Cool the solution to 0 °C in an ice bath.

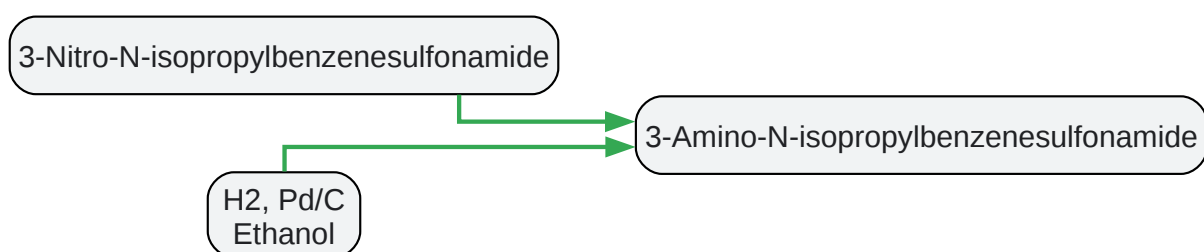
- Add a solution of isopropylamine (6.5 g, 0.11 mol) and pyridine (8.7 g, 0.11 mol) in dichloromethane (50 mL) dropwise to the stirred solution over 30 minutes.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
- Transfer the reaction mixture to a separatory funnel and wash with 1 M HCl (2 x 100 mL), followed by saturated sodium bicarbonate solution (100 mL), and finally with brine (100 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Recrystallize the crude product from ethanol/water to afford pure 3-nitro-N-isopropylbenzenesulfonamide (CAS 28860-10-8) as a solid.[5]

Expected Physicochemical Properties of the Intermediate:

Property	Value
Molecular Formula	C ₉ H ₁₂ N ₂ O ₄ S
Molecular Weight	244.27 g/mol

Step 2: Reduction of 3-Nitro-N-isopropylbenzenesulfonamide to 3-Amino-N-isopropylbenzenesulfonamide

The final step is the reduction of the nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[6]



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Caption: Reduction of the nitro group to the final product.

Experimental Protocol: Synthesis of 3-Amino-N-isopropylbenzenesulfonamide

Materials:

Reagent	Molar Mass (g/mol)	Quantity (g)	Moles
3-Nitro-N-isopropylbenzenesulfonamide	244.27	24.43	0.1
10% Palladium on Carbon (Pd/C)	-	1.0 g	-
Ethanol	-	250 mL	-
Hydrogen Gas	-	-	-

Procedure:

- In a hydrogenation vessel, dissolve 3-nitro-N-isopropylbenzenesulfonamide (24.43 g, 0.1 mol) in ethanol (250 mL).
- Carefully add 10% Pd/C (1.0 g) to the solution.
- Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
- Pressurize the vessel with hydrogen gas to 50 psi.
- Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases (typically 4-6 hours).
- Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

- Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
- Filter the reaction mixture through a pad of Celite® to remove the catalyst.
- Wash the Celite® pad with ethanol (50 mL).
- Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
- Recrystallize the crude product from ethyl acetate/hexanes to afford pure **3-Amino-N-isopropylbenzenesulfonamide** as a solid.

Expected Physicochemical Properties of the Final Product:

Property	Value
Molecular Formula	C9H14N2O2S
Molecular Weight	214.29 g/mol
CAS Number	118837-66-4

Characterization Data

The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques.

3-Nitro-N-isopropylbenzenesulfonamide:

- ¹H NMR (CDCl₃, 400 MHz): δ 8.60 (t, J = 2.0 Hz, 1H), 8.35 (ddd, J = 8.4, 2.4, 1.2 Hz, 1H), 8.15 (ddd, J = 7.8, 1.8, 1.2 Hz, 1H), 7.70 (t, J = 8.1 Hz, 1H), 4.85 (d, J = 7.2 Hz, 1H, NH), 3.60 (hept, J = 6.8 Hz, 1H), 1.15 (d, J = 6.8 Hz, 6H).
- ¹³C NMR (CDCl₃, 100 MHz): δ 148.2, 141.8, 133.0, 130.2, 127.0, 122.1, 46.5, 23.5.

3-Amino-N-isopropylbenzenesulfonamide:

- ¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.10 (m, 2H), 6.90-6.80 (m, 2H), 4.70 (br s, 1H, NH), 3.85 (br s, 2H, NH₂), 3.50 (hept, J = 6.8 Hz, 1H), 1.10 (d, J = 6.8 Hz, 6H).

- ¹³C NMR (CDCl₃, 100 MHz): δ 146.8, 140.5, 129.5, 118.0, 116.5, 113.0, 46.2, 23.6.

Trustworthiness and Self-Validating Systems

The protocols described in this guide are based on well-established and high-yielding chemical transformations. The progress of each reaction can be reliably monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The purity of the intermediates and the final product can be readily assessed by melting point determination and spectroscopic analysis (NMR, IR, and MS). The provided characterization data serves as a benchmark for validating the identity and purity of the synthesized compounds.

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